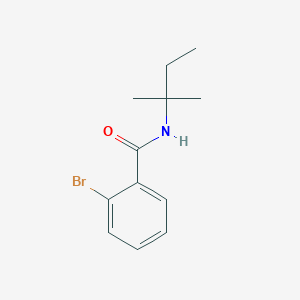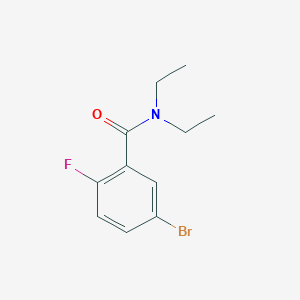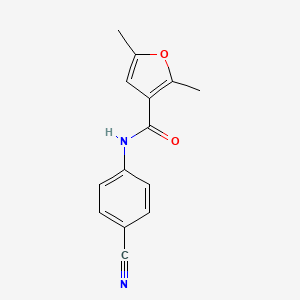
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone, also known as BFM, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. BFM is a morpholine-based compound that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In
作用机制
The mechanism of action of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone is not fully understood, but it is thought to involve the inhibition of specific enzymes involved in inflammation and cancer progression. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspases. In addition, (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One advantage of using (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone in lab experiments is its specificity for COX-2 and HDAC, which allows for targeted inhibition of these enzymes. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain assays.
未来方向
There are several future directions for research on (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their effectiveness. Another area of interest is the development of more soluble derivatives of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone, which may improve its effectiveness in certain assays. Finally, further studies are needed to fully understand the mechanism of action of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone and its potential use in the treatment of inflammatory and cancerous diseases.
In conclusion, (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone is a promising compound that has gained attention in the scientific community for its potential use as a pharmacological tool. Its anti-inflammatory and anti-cancer properties, along with its specificity for COX-2 and HDAC, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential use in the treatment of inflammatory and cancerous diseases.
合成方法
The synthesis of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone involves the reaction of 2-bromo-4-fluoroaniline with morpholine-4-carboxylic acid, followed by the addition of thionyl chloride and then methanolic potassium hydroxide. The resulting product is (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone, which can be purified through recrystallization.
科学研究应用
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its anti-inflammatory properties, which have been shown to be effective in reducing the production of inflammatory cytokines in vitro. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
(2-bromo-4-fluorophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKZIRSFTUAOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)


![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)






![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)